Dihydroterpineol

Description

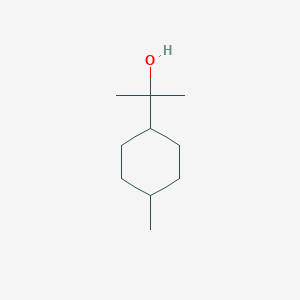

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXCYZDMHPIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041812, DTXSID201312371, DTXSID101314081 | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |

| Record name | Dihydro-α-terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terpineol, dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-8-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-8-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32.00 to 35.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydroterpineol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of dihydroterpineol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on precise data presentation, detailed experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound, a monoterpenoid alcohol, is a saturated derivative of terpineol. It exists as a colorless to pale yellow liquid or crystalline solid with a mild, pleasant floral and pine-like odor.[1][2][3][4] Its versatile properties make it a valuable ingredient in the fragrance and flavor industries, as well as a solvent in various industrial applications.[5][6][7]

General Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-methylcyclohexyl)propan-2-ol | [8][9] |

| Synonyms | Dihydro-α-terpineol, p-Menthan-8-ol, Menthanol | [5][8][10] |

| CAS Number | 498-81-7 | [5][8][11][12][13] |

| Molecular Formula | C₁₀H₂₀O | [1][8][10][11][13] |

| Molecular Weight | 156.27 g/mol | [1][8][10][11][13] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid or needle-like crystals | [10][12][13][14] |

| Boiling Point | 201 - 212.2 °C at 760 mmHg | [5][8][10][12][13] |

| Melting Point | 32 - 35 °C | [2][5][8][14] |

| Density | ~0.90 - 0.93 g/cm³ at 20°C | [5][10][12][13] |

| Flash Point | ~82 - 89.7 °C | [10][12][13] |

| Solubility | Soluble in ethanol, acetone, and most organic solvents; slightly soluble in water. | [3][10] |

| Vapor Pressure | 0.0282 mmHg at 20°C | [12] |

| Refractive Index | 1.4630 - 1.4670 at 20°C | [9] |

Synthesis and Purification Workflow

This compound is primarily synthesized through the catalytic hydrogenation of α-terpineol.[1][8] This process involves the saturation of the double bond within the cyclohexene ring of the terpineol molecule.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[15]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 250 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

Procedure:

-

A small amount (a few drops) of this compound is placed into the small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are suspended in the Thiele tube, with the oil level above the sample but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated with a small flame.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[15][16]

Determination of Melting Point (Capillary Method)

For crystalline this compound, the melting point can be determined using a melting point apparatus.[10][13][17]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

A small amount of finely powdered, dry this compound is packed into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7][10]

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.[12]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured on an analytical balance.

-

A known volume of this compound is carefully transferred into the graduated cylinder or pycnometer.

-

The mass of the container with the this compound is measured.

-

The temperature of the this compound is recorded.

-

The density is calculated using the formula: Density = Mass / Volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity and identifying the components of this compound.

Typical Experimental Conditions:

-

Gas Chromatograph: Agilent 7890B GC or similar.

-

Mass Spectrometer: Agilent 5977B MSD or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2][18]

-

Injector Temperature: 250 °C.[18]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][18]

-

Oven Temperature Program:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

-

Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Typical Experimental Conditions:

-

Spectrometer: Bruker Avance III 400 MHz or similar.

-

Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

-

¹H NMR:

-

Pulse program: zg30

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

-

¹³C NMR:

-

Pulse program: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more

-

Relaxation delay: 2.0 s

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Typical Experimental Conditions:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or similar.

-

Method: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).

-

Scan Range: 4000-400 cm⁻¹.

-

Characteristic Peaks:

-

Broad O-H stretch (alcohol): ~3400 cm⁻¹

-

C-H stretches (alkane): ~2950-2850 cm⁻¹

-

C-O stretch (tertiary alcohol): ~1150 cm⁻¹

-

Biological Activity and Potential Signaling Pathways

While research specifically detailing the mechanism of action of this compound is limited, insights can be drawn from its structural analog, α-terpineol.[8] α-Terpineol has demonstrated various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[19]

One study has shown that α-terpineol can induce fatty liver in mice through the AMP-activated protein kinase (AMPK)-mTOR-sterol regulatory element-binding protein-1 (SREBP-1) pathway.[20] This suggests that this compound, due to its structural similarity, might interact with related metabolic pathways.

Further research is necessary to elucidate the specific molecular targets and cellular effects of this compound. Investigating its influence on inflammatory and microbial response pathways, similar to its precursor, could reveal novel therapeutic applications.[8]

Safety and Handling

This compound is generally considered to have low toxicity. However, it can cause skin and eye irritation.[9][21] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including safety goggles and gloves. Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[9][10]

This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and insights into its potential biological activities. The information presented is intended to support further research and development in various scientific and industrial fields.

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. foreverest.net [foreverest.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pennwest.edu [pennwest.edu]

- 8. This compound for Research|High-Purity [benchchem.com]

- 9. hmdb.ca [hmdb.ca]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Cas 498-81-7,this compound | lookchem [lookchem.com]

- 12. quora.com [quora.com]

- 13. westlab.com [westlab.com]

- 14. This compound | 498-81-7 [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. benchchem.com [benchchem.com]

- 19. Page loading... [wap.guidechem.com]

- 20. α-Terpineol induces fatty liver in mice mediated by the AMP-activated kinase and sterol response element binding protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aksci.com [aksci.com]

Dihydroterpineol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroterpineol, a monoterpenoid alcohol, is a versatile compound with significant potential in various scientific and industrial sectors, including pharmaceuticals. This document provides an in-depth technical overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores its biological activities, including its potential as an anti-inflammatory, analgesic, and bronchodilator agent, supported by detailed experimental protocols and schematic signaling pathways to facilitate further research and development.

Chemical Identity and Properties

This compound is a saturated monocyclic terpene alcohol. The most common CAS Registry Number for this compound, often referring to a mixture of its isomers, is 498-81-7 [1][2][3][4][5][6]. It is also known by various synonyms, including p-Menthan-8-ol, 1-Methyl-4-isopropylcyclohexane-8-ol, and Dihydro-α-terpineol[2][4][5][6][7]. The compound exists as cis and trans stereoisomers, which arise from the relative orientation of the methyl and isopropyl groups on the cyclohexane ring[1][8].

CAS Registry Numbers of this compound and its Isomers

| Compound Name | CAS Registry Number |

| This compound (isomer mixture) | 498-81-7[1][2][3][4] |

| trans-Dihydro-α-terpineol | 5114-00-1[9][10] |

| cis-Dihydro-α-terpineol | 7322-63-6[11] |

| This compound | 58985-02-7[12][13] |

| This compound (Menthanol) | 13828-37-0[6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1][2][3][4][7][14] |

| Molecular Weight | 156.27 g/mol | [2][3][4][6][7] |

| Appearance | Clear, colorless liquid | [2][6][14] |

| Odor | Mildly floral, pine-like | [6][7][15] |

| Boiling Point | ~210-220.54 °C | [2][6][14][15] |

| Density | ~0.8242 - 0.93 g/cm³ at 20°C | [2][6][14][15] |

| Flash Point | ~82 - 89.7 °C | [1][2][14] |

| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents. | [2][6][7][15] |

| Refractive Index | ~1.4610 - 1.4670 at 20°C | [1][2][16] |

Synthesis and Analysis

This compound is primarily synthesized through the catalytic hydrogenation of α-terpineol[1]. This process involves the saturation of the double bond in the cyclohexene ring of the α-terpineol molecule.

Experimental Protocol: Synthesis of this compound via Hydrogenation of α-Terpineol

This protocol is a generalized procedure based on common industrial practices.

Materials:

-

α-Terpineol

-

Catalyst (e.g., Raney Nickel or Palladium on carbon)

-

Solvent (e.g., ethanol or isopropanol)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

Charge the high-pressure reactor with α-terpineol and the solvent.

-

Add the catalyst to the mixture. The catalyst loading is typically a small percentage of the substrate's weight.

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.8-2.0 MPa)[4].

-

Heat the reactor to the target temperature (e.g., 60-80 °C) while stirring[4].

-

Maintain the reaction under these conditions for a specified duration (e.g., 2-4 hours), monitoring the hydrogen uptake[3][4].

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed by distillation to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Experimental Workflow: Synthesis and Analysis

Caption: Figure 1: A generalized workflow for the synthesis of this compound from α-terpineol, followed by purification and analytical confirmation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the qualitative and quantitative analysis of this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[7]

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[7].

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at 5 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

Injection Mode: Split (e.g., split ratio 50:1).

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane).

-

Create a series of calibration standards by diluting the stock solution.

-

Inject a small volume (e.g., 1 µL) of the sample and standards into the GC-MS system.

Biological Activities and Potential Therapeutic Applications

While research specifically on this compound is emerging, its structural similarity to α-terpineol, a well-studied monoterpene, suggests potential biological activities. Preliminary studies and the known effects of its precursor indicate that this compound may possess anti-inflammatory, analgesic, and bronchodilator properties[1].

Anti-inflammatory Activity

This compound is believed to exhibit anti-inflammatory effects, likely through the modulation of inflammatory signaling pathways. This action is thought to be similar to that of α-terpineol, which has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[13][17][18].

Caption: Figure 2: A diagram illustrating the potential anti-inflammatory mechanism of this compound, involving the inhibition of the NF-κB pathway and subsequent reduction of pro-inflammatory cytokine production.

Analgesic Activity

The potential analgesic effects of this compound are likely linked to its anti-inflammatory properties. By reducing inflammation, this compound may alleviate pain. Studies on related monoterpenes have shown that they can act on various pain pathways[9]. The analgesic effect of α-terpineol has been demonstrated to involve the suppression of microglial cells and a reduction in inflammatory cytokines in the spinal cord[19][20].

Bronchodilator Activity

This compound has been investigated for its potential as a bronchodilator, which could be beneficial in respiratory conditions like asthma[15]. Bronchodilators typically work by relaxing the smooth muscle of the airways. One common mechanism involves the activation of β2-adrenergic receptors, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation[14][21].

Caption: Figure 3: A schematic of a potential bronchodilator mechanism of action for this compound, mediated through the β2-adrenergic receptor pathway.

Conclusion

This compound is a compound of significant interest with a well-defined chemical profile. The methodologies for its synthesis and analysis are established, providing a solid foundation for further research. Its potential biological activities, particularly as an anti-inflammatory, analgesic, and bronchodilator agent, warrant more in-depth investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this compound's full therapeutic potential.

References

- 1. This compound for Research|High-Purity [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]

- 5. aksci.com [aksci.com]

- 6. Dihydro-α-terpineol | The Fragrance Conservatory [fragranceconservatory.com]

- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bronchodilators: Types, side effects, and how to take them [medicalnewstoday.com]

- 9. Monoterpenes with analgesic activity--a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. mdpi.com [mdpi.com]

- 12. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [guidechem.com]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of alpha-terpineol as an anti-inflammatory component of orange juice by in vitro studies using oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacology and therapeutics of bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of Dihydroterpineol

An In-depth Technical Guide to the Molecular Structure of Dihydroterpineol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its systematic name p-Menthan-8-ol and synonym Menthanol, is a naturally occurring monoterpene alcohol.[1] It is a saturated derivative of terpineol and exists as two primary stereoisomers: cis-p-menthan-8-ol and trans-p-menthan-8-ol.[2] The spatial arrangement of the methyl group at the 1-position and the 2-hydroxy-2-propyl group at the 4-position of the cyclohexane ring distinguishes these isomers. In the cis isomer, these two bulky substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.[2] This structural difference significantly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its molecular structure crucial for its application in research and development. This compound is valued in the fragrance industry for its pleasant, soft floral scent, reminiscent of lilac, and is also utilized as a high-performance solvent in various industrial applications.

Molecular Structure and Conformation

The chemical formula for this compound is C₁₀H₂₀O, with a molecular weight of approximately 156.27 g/mol .[1][3] The core of its structure is a p-menthane skeleton, which consists of a cyclohexane ring substituted with a methyl group and a 2-hydroxypropyl group. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The relative orientation of the substituents on the ring determines the cis and trans isomerism.

2D and 3D Representations

The 2D structure of this compound clearly shows the connectivity of the atoms. For a more accurate representation of its spatial arrangement, 3D models are essential. These models illustrate the preferred chair conformation of the cyclohexane ring and the axial or equatorial positions of the substituents.

Diagram: 2D Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various scientific and industrial fields.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1][3] |

| Molecular Weight | 156.27 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Fresh, clean, and mildly floral | [1] |

| Density | ~0.93 g/cm³ at 20°C | [1] |

| Boiling Point | ~210°C | [1] |

| Flash Point | ~85°C (closed cup) | [1] |

| Solubility | Soluble in ethanol, acetone, and most organic solvents; slightly soluble in water. | [1] |

| Purity | ≥97% | [3] |

Experimental Data and Protocols

The structural elucidation of this compound relies on various spectroscopic techniques. Below are the key experimental data and general protocols for these analyses.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocol for Mass Spectrometry:

A sample of this compound is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for separation of isomers and impurities. The molecules are then ionized, commonly using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum shows the molecular ion peak and various fragment ion peaks, which provide information about the molecule's structure.

Table: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 156 | Molecular Ion (M⁺) |

| 138 | [M - H₂O]⁺ |

| 123 | [M - H₂O - CH₃]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

| 59 | [C₃H₇O]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are employed.

Experimental Protocol for NMR Spectroscopy:

A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For ¹H NMR, a proton spectrum is acquired, showing the chemical shifts, integration, and coupling patterns of the hydrogen atoms. For ¹³C NMR, a carbon spectrum is acquired, indicating the chemical shifts of the different carbon atoms. 2D NMR techniques such as COSY and HSQC can be used to establish correlations between protons and carbons, aiding in the complete assignment of the spectra.

Note: Specific, publicly available, fully assigned NMR spectra for this compound are not readily found. The following are predicted key chemical shifts based on its structure.

Table: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.8-0.9 | d | 3H | -CH₃ (on ring) |

| ~ 1.1-1.2 | s | 6H | -C(CH₃)₂OH |

| ~ 1.0-1.8 | m | 9H | Cyclohexane ring protons |

| ~ 1.5 | s | 1H | -OH |

Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 71 | -C(CH₃)₂OH |

| ~ 49 | -CH- (on ring, attached to isopropyl group) |

| ~ 35 | -CH- (on ring, attached to methyl group) |

| ~ 31, 27, 25 | Cyclohexane ring -CH₂- |

| ~ 27 | -C(CH₃)₂OH |

| ~ 22 | -CH₃ (on ring) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol for IR Spectroscopy:

A thin film of the liquid this compound sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorbance is measured as a function of wavenumber. The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups.

Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (alcohol) |

| ~ 2920 | Strong | C-H stretch (alkane) |

| ~ 2850 | Strong | C-H stretch (alkane) |

| ~ 1450 | Medium | C-H bend (alkane) |

| ~ 1370 | Medium | C-H bend (alkane) |

| ~ 1140 | Medium | C-O stretch (tertiary alcohol) |

Logical Relationships in Structural Elucidation

The process of elucidating the involves a logical workflow where data from different analytical techniques are integrated to build a complete picture of the molecule.

Diagram: Workflow for Structural Elucidation of this compound

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The , characterized by its p-menthane skeleton and the presence of cis and trans isomers, has been thoroughly investigated using a combination of modern analytical techniques. The data from mass spectrometry, NMR, and IR spectroscopy collectively provide a comprehensive understanding of its atomic composition, connectivity, functional groups, and stereochemistry. This detailed structural information is fundamental for researchers, scientists, and drug development professionals working with this versatile monoterpene alcohol, enabling its effective and safe use in a wide range of applications.

References

synthesis of Dihydroterpineol from alpha-terpineol

An In-depth Technical Guide to the Synthesis of Dihydroterpineol from α-Terpineol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound, a valuable fragrance ingredient and chemical intermediate, from its precursor, α-terpineol. The primary synthesis route is the catalytic hydrogenation of the double bond within the cyclohexene ring of the α-terpineol molecule. This guide details the catalysts, reaction conditions, and experimental protocols for achieving high yields and purity.

Introduction

This compound (p-Menthan-8-ol) is a monoterpenoid alcohol prized for its stable and lasting lilac-like fragrance, making it a key component in perfumes, cosmetics, and detergents.[1] Beyond its use in fragrances, it also serves as a solvent in processes like the anthraquinone method for hydrogen peroxide production.[1] The most common and industrially viable method for its production is the catalytic hydrogenation of α-terpineol, a major constituent of pine oil.[2] This process involves the addition of hydrogen across the carbon-carbon double bond of the α-terpineol molecule.[2] The efficiency, selectivity, and yield of this transformation are highly dependent on the choice of catalyst and the specific reaction conditions employed.

Catalytic Systems and Reaction Pathways

The synthesis of this compound from α-terpineol is a direct hydrogenation reaction. The choice of catalyst is critical for achieving high conversion rates and selectivity, minimizing side reactions. The most prominent catalysts employed for this purpose are Raney nickel and supported noble metals like palladium.

Reaction Scheme

The fundamental chemical transformation is the saturation of the endocyclic double bond of α-terpineol.

Caption: Catalytic hydrogenation of α-terpineol to this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis methods, allowing for easy comparison of catalysts, conditions, and outcomes.

Table 1: Palladium-Based Catalysis

| Catalyst Details | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | Reference |

| 0.8% Pd on γ-Al₂O₃/α-Al₂O₃ support | 80 | 2.0 | 2 | 95 | [3] |

| 0.8% Pd on γ-Al₂O₃/α-Al₂O₃ support | 60 | 1.8 | 2.5 | 90 | [3] |

| 2.0% Pd on γ-Al₂O₃/α-Al₂O₃ support | 80 | 2.0 | 2 | 90 | [3] |

Table 2: Raney Nickel-Based Catalysis

| Catalyst Details | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| Raney Nickel | 60 | 0.05 | 2 | 99.7 | - | [4] |

| Raney Nickel | 65 | 0.1 | 1 | 99.6 | - | [4] |

| Raney Nickel | 62 | 0.01 | 3 | 99.5 | - | [4] |

| Raney Nickel | 125 | 1.72 | - | - | - | [3] |

| Titanium-salt-modified Raney Ni | 75 - 95 | 2.5 - 3.5 | - | 98.0-98.6 | >98 | [1] |

| Raney Nickel (with co-inhibitor) | 120 - 130 | 4.0 - 6.0 | - | 98.2 | - | [1] |

| Raney Nickel | 70 - 75 | 0.8 | 10 | ~96 (content) | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are derived from patent literature and represent established methods for the synthesis.

Protocol 1: Hydrogenation using Palladium on Alumina Catalyst

This protocol is based on the method described in patent RU2600934C1.[3]

1. Materials and Equipment:

-

α-Terpineol (at least 60% purity, e.g., from pine oil)

-

Highly porous cellular catalyst: 0.8-2.0% Palladium on an active substrate of γ-Al₂O₃ (6.5-8.0 wt%) supported on α-Al₂O₃.

-

High-pressure reactor or autoclave equipped with a heating system, thermocouple, gas inlet, and mechanical rocking/stirring mechanism.

-

Hydrogen gas source.

2. Procedure:

-

Load 100 mL of α-terpineol, pre-heated to 70°C, into the reactor.

-

Add the palladium catalyst to the reactor.

-

Seal the reactor and purge the system with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to an initial pressure of 1.8-2.0 MPa.

-

Set the reactor temperature to 60-80°C and begin vigorous stirring or rocking (e.g., 120-160 oscillations per minute) to ensure good mass transfer.

-

Maintain the reaction conditions for 2-2.5 hours.

-

After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Discharge the reactor contents.

-

Separate the catalyst from the product mixture by filtration.

-

The resulting liquid product is this compound. Analyze the product for purity and yield using a suitable method like HPLC.[3]

Protocol 2: Hydrogenation using Raney Nickel Catalyst

This protocol is adapted from the methods described in patents CN104909985A and CN104607207B.[1][4]

1. Materials and Equipment:

-

α-Terpineol

-

Raney Nickel catalyst (commercial or prepared in-situ). For modified catalyst, see below.

-

High-pressure reactor (autoclave) with heating, stirring, and gas connections.

-

Hydrogen gas source.

-

(Optional) Solvent such as absolute ethanol for catalyst storage and handling.

2. Catalyst Preparation (Titanium-Salt Modification - Optional): [1]

-

Crush a nickel-aluminum alloy (40-65% Ni) to 60-120 mesh.

-

Treat the alloy powder with a 20-35% sodium hydroxide solution at 40-80°C for 1-2 hours with stirring to leach out the aluminum.

-

Wash the resulting Raney nickel with deionized water until neutral.

-

To modify, immerse the Raney nickel in a 1-10 g/L titanium salt aqueous solution at 40-60°C for 24-48 hours.

-

Wash the modified catalyst with deionized water and then absolute ethanol. Store under absolute ethanol.

3. Hydrogenation Procedure:

-

Place α-terpineol and the Raney Nickel catalyst into the autoclave. The catalyst amount typically ranges from 1-5% of the mass of the terpineol.[1][4]

-

Seal the reactor and purge with hydrogen.

-

Heat the mixture to the desired reaction temperature (e.g., 60-65°C for unmodified Raney Ni, or 75-95°C for Ti-modified Raney Ni).[1][4]

-

Introduce hydrogen gas to the desired pressure (e.g., 0.01-0.1 MPa for unmodified, 2.5-3.5 MPa for Ti-modified).[1][4]

-

Maintain the reaction with stirring for the specified time (e.g., 1-3 hours).

-

Upon completion, cool the reactor and vent the pressure.

-

Discharge the product and separate the catalyst via filtration or magnetic decantation.

-

The product can be analyzed by GC-MS to determine purity, yield, and selectivity.

Experimental and Analytical Workflow

The overall process from reaction setup to final analysis follows a logical sequence. The diagram below illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for this compound synthesis.

References

- 1. CN104607207B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. This compound for Research|High-Purity [benchchem.com]

- 3. RU2600934C1 - Method of producing this compound - Google Patents [patents.google.com]

- 4. CN104909985A - this compound preparation method - Google Patents [patents.google.com]

The Enigmatic Presence of Dihydroterpineol in the Plant Kingdom: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroterpineol, a saturated monoterpene alcohol, is a naturally occurring volatile organic compound found in trace amounts within the essential oils of various plants. While its presence is often overshadowed by more abundant terpenes, its subtle contribution to the aromatic profiles of plants and its potential bioactive properties warrant closer scientific scrutiny. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its extraction and analysis from plant matrices. The commercial availability of this compound is largely met through the synthetic hydrogenation of α-terpineol, a more abundant precursor also found in many essential oils[1]. This guide will focus on the natural occurrence of this compound and its direct precursor, α-terpineol, to provide a complete picture for researchers in natural product chemistry and drug development.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is intrinsically linked to the broader pathway of p-menthane monoterpenoids. In plants, the synthesis of these compounds originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids[2]. This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The condensation of IPP and DMAPP leads to the formation of geranyl pyrophosphate (GPP), the precursor for all monoterpenes. Through the action of specific terpene synthases, GPP is cyclized to form various monoterpene skeletons. The p-menthane skeleton is a key intermediate in the formation of a wide array of monoterpenoids, including the direct precursor to this compound, α-terpineol. The final step in the natural formation of this compound involves the reduction of the double bond in the α-terpineol molecule.

Below is a diagram illustrating the generalized biosynthetic pathway leading to p-menthane monoterpenoids.

Natural Occurrence and Quantitative Data

This compound has been identified as a minor constituent in the essential oils of several plant species. However, comprehensive quantitative data on its natural concentrations are limited. The compound is often found alongside its precursor, α-terpineol. The following table summarizes the reported presence of α-terpineol in various plants, which suggests the potential for co-occurrence of this compound in trace amounts.

| Plant Species | Plant Part | α-Terpineol Concentration (%) | Reference |

| Melaleuca alternifolia (Tea Tree) | Leaves | ~3 | [3] |

| Eucalyptus species | Leaves | 1.44 | [4] |

| Pinus devoniana | - | Present | [2] |

| Citrus x limon (Lemon) | Fruit Peel | 2.19 | [5] |

| Salvia fruticosa | Aerial Parts | 6.74 | [6] |

Note: The presence of α-terpineol is indicative of the potential for this compound to be present, as the latter is a hydrogenation product of the former.

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound from plant matrices typically involves the isolation of the essential oil fraction. Steam distillation is the most common method for this purpose.

Protocol: Steam Distillation

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers, stems) is coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask.

-

Distillation: Steam is passed through the plant material, causing the volatile components, including this compound, to vaporize.

-

Condensation: The vapor mixture of water and essential oil is passed through a condenser, where it cools and liquefies.

-

Separation: The condensed liquid is collected in a separating funnel. Due to the immiscibility of the essential oil with water, two distinct layers are formed. The upper layer (essential oil) is carefully separated from the aqueous layer.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most effective analytical technique for the separation, identification, and quantification of volatile compounds like this compound in complex essential oil mixtures.

Protocol: GC-MS Analysis

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped up to 240°C at a rate of 3°C/min, and held at 240°C for 5 minutes.

-

Injection Volume: 1 µL in split mode (e.g., split ratio 1:50).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Identification: this compound (p-menthan-8-ol) is identified by comparing its mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing its calculated Kovats retention index with literature values. The Kovats retention index for p-menthan-8-ol on a standard non-polar column is approximately 1162[2].

-

Quantification: The relative percentage of this compound in the essential oil is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve can be prepared using a certified reference standard of this compound.

Conclusion

While this compound is a minor component of the plant volatilome, its presence is indicative of the complex biochemical machinery within aromatic plants. The methodologies outlined in this guide provide a robust framework for researchers to extract, identify, and quantify this compound, paving the way for further investigations into its biological activities and potential applications in the pharmaceutical and fragrance industries. The close biosynthetic relationship with α-terpineol suggests that plants rich in the latter are promising candidates for the discovery and isolation of naturally occurring this compound. Future research focusing on targeted analysis of such plant species is crucial to expand our understanding of the distribution and significance of this intriguing monoterpenoid.

References

- 1. benchchem.com [benchchem.com]

- 2. p-MENTHAN-8-OL | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. ijpjournal.com [ijpjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Composition of Salvia fruticosa Mill. Essential Oil and Its Protective Effects on Both Photosynthetic Damage and Oxidative Stress in Conocephalum conicum L. Induced by Environmental Heavy Metal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroterpineol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroterpineol, a saturated monoterpene alcohol, is a versatile compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the fundamental characteristics of this compound, including its chemical and physical properties, synthesis methodologies, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its known biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound, systematically named p-Menthan-8-ol, is a colorless liquid with a pleasant, floral, and pine-like odor.[1] It is a mixture of cis and trans isomers and its properties can vary slightly depending on the isomeric ratio. It is soluble in organic solvents and slightly soluble in water.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound, p-Menthan-8-ol | [2] |

| CAS Number | 498-81-7 | [2] |

| Molecular Formula | C10H20O | [2] |

| Molecular Weight | 156.27 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Floral, pine-like | [1] |

| Boiling Point | ~210-213 °C at 760 mmHg | [1][4] |

| Melting Point | 33-36 °C (trans-isomer) | [4] |

| Density | ~0.90 g/cm³ at 20 °C | [1] |

| Flash Point | ~89.7 °C | [5] |

| Solubility | Soluble in ethanol, slightly soluble in water | [5] |

| logP | ~2.58 | [5] |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the catalytic hydrogenation of α-terpineol. This process involves the saturation of the carbon-carbon double bond in the cyclohexene ring of α-terpineol.

Synthesis Pathway

The synthesis of this compound typically starts from α-pinene, a major component of turpentine oil. α-Pinene is first hydrated to α-terpineol, which is then hydrogenated to yield this compound.

Experimental Protocols for Synthesis

This protocol is based on methodologies described in patent literature.

Materials:

-

α-Terpineol (100 parts)

-

Raney Nickel catalyst (1-5 parts)

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 100 parts of α-terpineol and 1-5 parts of Raney Nickel catalyst.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.01-0.1 MPa).

-

Heat the reactor to the reaction temperature (e.g., 60-65 °C) with constant stirring.

-

Maintain the temperature and pressure for the duration of the reaction (e.g., 1-3 hours), monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

The crude product is then filtered to remove the catalyst. The resulting this compound can be purified further by distillation if required.

This protocol is adapted from patent literature describing a highly efficient synthesis.

Materials:

-

α-Terpineol

-

Palladium on a highly porous cellular catalyst (e.g., α-Al₂O₃ with a γ-Al₂O₃ substrate)

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Load the high-pressure reactor with α-terpineol.

-

Add the palladium catalyst to the reactor.

-

Seal the reactor and purge with an inert gas.

-

Introduce hydrogen gas to an initial pressure of 1.8-2.0 MPa.

-

Heat the reactor to 60-80 °C with agitation.

-

Maintain the reaction conditions for approximately 2-2.5 hours.

-

Upon completion, cool the reactor, vent the pressure, and recover the product.

-

Filter the product to remove the catalyst.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and elucidate the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of this compound and identifying any impurities.

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference(s) |

| Kovats Retention Index (Standard non-polar column) | 1134 - 1162 | [2] |

| Kovats Retention Index (Standard polar column) | 1560 - 1571 | [2] |

| Major Mass Spectral Fragments (m/z) | 59, 43, 81, 69, 95, 138 | [2] |

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector temperature: 250 °C.

-

Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

-

MS transfer line temperature: 280 °C.

-

Ion source temperature: 230 °C.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 40-45 |

| C2, C6 | 30-35 |

| C3, C5 | 25-30 |

| C4 | 45-50 |

| C7 (CH₃) | 20-25 |

| C8 | 70-75 |

| C9, C10 (CH₃) | 25-30 |

Note: These are predicted values based on the structure of p-Menthan-8-ol. Actual values may vary. A reference to a ¹³C NMR spectrum can be found in the PubChem database for p-Menthan-8-ol.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (alcohol) |

| ~2920-2850 | C-H stretching (alkane) |

| ~1450 | C-H bending (alkane) |

| ~1370 | C-H bending (gem-dimethyl) |

| ~1150 | C-O stretching (tertiary alcohol) |

Note: A vapor phase IR spectrum for cis-dihydro-α-terpineol is available in the SpectraBase database.[6]

Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and characterization of a synthesized this compound sample.

Biological Activity and Potential Applications

While research into the specific biological activities of this compound is ongoing, preliminary studies and the activities of its precursor, α-terpineol, suggest several areas of interest for drug development.

-

Antimicrobial and Antifungal Activity: Terpenoids, including α-terpineol, are known to possess antimicrobial and antifungal properties. This compound may exhibit similar activity, making it a candidate for development as a topical antiseptic or antifungal agent.

-

Anti-inflammatory Effects: α-Terpineol has been shown to have anti-inflammatory properties. Further investigation is warranted to determine if this compound shares these characteristics.

-

Bronchodilator and Analgesic Agent: There are some reports suggesting its use as a bronchodilator for respiratory conditions and as an analgesic agent.[1]

It is important to note that detailed studies on the specific signaling pathways affected by this compound are limited. However, the structurally related α-terpineol has been found to induce fatty liver in mice through the AMP-activated protein kinase (AMPK)-mTOR-sterol regulatory element-binding protein-1 (SREBP-1) pathway. This suggests that the potential biological effects of this compound should be thoroughly investigated.

Conclusion

This compound is a valuable chemical with a well-established role in various industries. Its synthesis from readily available natural precursors like α-pinene makes it an attractive target for sustainable chemical production. This guide has provided a detailed overview of its fundamental properties, synthesis, and analytical characterization, offering a solid foundation for researchers and professionals. Further exploration of its biological activities and potential therapeutic applications is a promising area for future research.

References

Dihydroterpineol: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroterpineol (DHT), a monoterpenoid alcohol, is a saturated derivative of terpineol, commonly found as a component of various essential oils. While it is utilized in the fragrance and flavor industries, emerging research has highlighted its potential in diverse biological applications. However, detailed studies specifically elucidating the direct mechanism of action of this compound are limited.[1] Consequently, much of our current understanding is extrapolated from the more extensively studied activities of its structural analogs, particularly α-terpineol and other related monoterpenoids.[1]

This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of this compound in biological systems. It synthesizes available data on its anti-inflammatory, antimicrobial, and anticancer properties, drawing heavily on insights from its analogs to illuminate potential molecular targets and signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its analogs are among their most significant biological effects. The proposed mechanisms primarily involve the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Mechanism of Action

This compound has been observed to inhibit pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in human immune cells, suggesting direct interaction with inflammatory pathways.[1]

Insights from its analog, α-terpineol, provide a more detailed potential mechanism. Studies on α-terpineol have demonstrated that it can suppress inflammation by:

-

Inhibiting IL-6 Signaling: It not only reduces the formation of the pro-inflammatory cytokine IL-6 but also inhibits the gene expression of the IL-6 receptor, effectively dampening the entire signaling cascade.[2]

-

Modulating Inflammatory Mediators: It has been shown to reduce mechanical hypernociception by inhibiting the signaling of crucial inflammatory mediators like prostaglandin E₂ (PGE₂) and dopamine.[3]

-

Suppressing the NLRP3 Inflammasome: The related monoterpene, Terpinen-4-ol, has been found to suppress the expression of caspase-1 and the NOD-like receptor family pyrin domain containing 3 (NLRP3).[4] This action prevents the downstream activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby lowering the secretion of the potent pro-inflammatory cytokine IL-1β.[4]

These findings suggest that this compound likely exerts its anti-inflammatory effects through a multi-target approach, impacting cytokine production, receptor expression, and inflammasome activation.

Signaling Pathway Diagram

Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound analogs.

Quantitative Data

The following table summarizes quantitative data related to the anti-inflammatory effects of this compound's analog, α-terpineol.

| Compound | Assay | System | Concentration / Dose | Effect | Reference |

| α-Terpineol | Carrageenan-induced hypernociception | Mice (in vivo) | 25, 50, 100 mg/kg (i.p.) | Inhibited development of mechanical hypernociception | [3] |

| α-Terpineol | TNF-α-induced hypernociception | Mice (in vivo) | 25, 50, 100 mg/kg (i.p.) | Inhibited development of mechanical hypernociception | [3] |

| α-Terpineol | Nitrite Production Assay | Murine Macrophages (in vitro) | 1, 10, 100 µg/mL | Significantly reduced LPS-induced nitrite production | [3] |

Experimental Protocols

Protocol 1: In Vitro IL-6 Formation Assay (adapted from[2])

-

Cell Line: Human epithelial buccal cells (KB).

-

Treatment: Cells are exposed to the test compound (e.g., α-terpineol) at various concentrations for a predetermined time period. A positive control (e.g., a known inflammatory stimulus) and a negative control (vehicle) are included.

-

IL-6 Analysis (Flow Cytometry):

-

After treatment, cells are harvested and fixed.

-

Cells are permeabilized to allow intracellular antibody staining.

-

Cells are incubated with a fluorescently-labeled anti-human IL-6 antibody.

-

The fluorescence intensity, corresponding to the amount of intracellular IL-6, is measured using a flow cytometer.

-

-

IL-6 Receptor Gene Expression (qRT-PCR):

-

RNA is extracted from treated and control cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR is conducted using primers specific for the IL-6 receptor gene and a housekeeping gene (for normalization).

-

The relative change in gene expression is calculated using the ΔΔCt method.

-

Antimicrobial Activity

This compound and its isomers exhibit broad-spectrum antimicrobial activity, targeting both bacteria and fungi.[1] The primary mechanism is believed to be the disruption of cell membrane integrity and function.

Mechanism of Action

The lipophilic nature of terpenoid alcohols like this compound allows them to easily interact with and partition into the lipid bilayers of microbial cell membranes.[1] This interaction leads to a cascade of disruptive events:

-

Increased Membrane Permeability: The compound disrupts the packing of membrane lipids, leading to an increase in fluidity and permeability. This is evidenced by the leakage of intracellular components, such as nucleic acids and proteins.[5]

-

Disruption of Cell Wall: Damage to the cell wall is indicated by the release of enzymes like alkaline phosphatase (AKP) into the extracellular space.[5]

-

Loss of Membrane Potential: The disruption of the membrane's structure leads to the dissipation of the proton motive force and a decrease in membrane potential, which is critical for cellular energy production and transport processes.[5]

-

Morphological Changes: Electron microscopy reveals significant damage to microbial cells upon treatment, including ruptured cell walls and membranes, irregular cell shapes, and leakage of cytoplasmic contents.[5][6]

This multi-faceted attack on the cell envelope ultimately leads to the inhibition of growth and cell death.

Experimental Workflow Diagram

Caption: Experimental workflow to investigate the antimicrobial mechanism of action.

Quantitative Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for α-terpineol against various pathogens.

| Compound | Organism | MIC | MBC | Reference |

| α-Terpineol | Escherichia coli | 0.78 µL/mL | 0.78 µL/mL | [6] |

| α-Terpineol | Salmonella enteritidis | 1.56 µL/mL | 3.13 µL/mL | [6] |

| α-Terpineol | Staphylococcus aureus | 1.56 µL/mL | 3.13 µL/mL | [6] |

| α-Terpineol | Shigella flexneri | 0.766 mg/mL | 1.531 mg/mL | [5] |

| Terpinen-4-ol | Shigella flexneri | 0.766 mg/mL | 1.531 mg/mL | [5] |

Experimental Protocols

Protocol 2: Assessment of Cell Membrane Damage (adapted from[5])

-

Bacterial Strain: Shigella flexneri or other target organism.

-

Culture Preparation: Grow bacteria to the logarithmic phase in a suitable broth medium.

-

Treatment: Centrifuge the culture, wash the cells, and resuspend them in a buffer (e.g., PBS). Add the test compound (e.g., α-terpineol) at MIC or 2x MIC. An untreated culture serves as the control.

-

Measurement of Leaked UV-Absorbing Material:

-

At various time intervals, take aliquots from the cell suspension and centrifuge to pellet the bacteria.

-

Measure the absorbance of the supernatant at 260 nm, which corresponds to the release of nucleic acids and proteins.

-

-

Alkaline Phosphatase (AKP) Assay:

-

Use a commercial AKP assay kit.

-

Measure the AKP activity in the supernatant of treated and control samples according to the manufacturer's instructions. Increased extracellular AKP indicates cell wall damage.

-

-

Scanning Electron Microscopy (SEM):

-

After treatment, fix the bacterial cells (e.g., with glutaraldehyde).

-

Dehydrate the cells through a graded ethanol series.

-

Dry, mount, and coat the samples with gold.

-